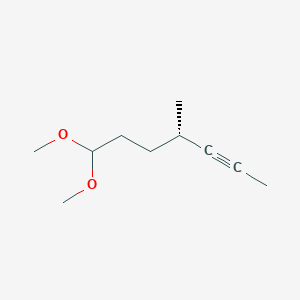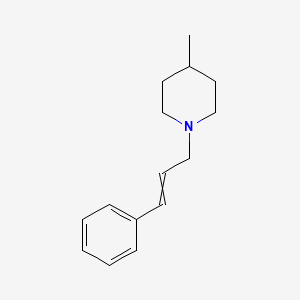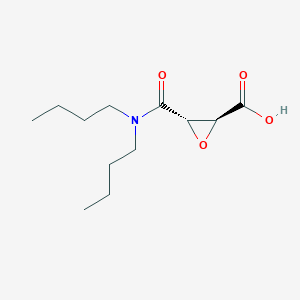![molecular formula C18H12ClN3O4 B12587960 Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- CAS No. 647852-98-0](/img/structure/B12587960.png)
Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-chloro-5-nitro group and a 4-(3-pyridinyloxy)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- typically involves multiple steps. One common method includes the nitration of a chlorobenzene derivative followed by the introduction of the pyridinyloxy group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the nitro or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzamide core.
Aplicaciones Científicas De Investigación
Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-nitro-N-phenylbenzamide
- 2-Chloro-N,N-dimethyl-5-nitro-benzamide
- 2-Chloro-4-nitro-N-(2-phenylethyl)benzamide
Uniqueness
What sets Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research applications.
Propiedades
Número CAS |
647852-98-0 |
|---|---|
Fórmula molecular |
C18H12ClN3O4 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
2-chloro-5-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide |
InChI |
InChI=1S/C18H12ClN3O4/c19-17-8-5-13(22(24)25)10-16(17)18(23)21-12-3-6-14(7-4-12)26-15-2-1-9-20-11-15/h1-11H,(H,21,23) |
Clave InChI |
KRHONNZVBZYXKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![lithium;1-[2-(phenoxy)ethyl]piperidine](/img/structure/B12587901.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)

![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)

![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)


